Altenuene

Vue d'ensemble

Description

L'altenuene est un produit naturel appartenant à la classe des composés organiques à structures polycycliques. L'this compound se caractérise par son aspect cristallin jaune et sa solubilité dans les solvants organiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l'altenuene a été optimisée à partir des procédures de la littérature. Une méthode notable implique l'utilisation de réactions de couplage de Suzuki pour réaliser la synthèse de l'this compound et de ses dérivés marqués par des isotopes stables . Les conditions réactionnelles impliquent généralement l'utilisation d'un borate, de la triéthylamine et d'un catalyseur au palladium dans un mélange de tétrahydrofurane et d'eau à des températures élevées .

Méthodes de production industrielle : La production industrielle de l'this compound repose principalement sur la culture de champignons Alternaria dans des conditions contrôlées. Les champignons sont cultivés dans des milieux appropriés, et les mycotoxines sont extraites à l'aide de méthodes d'extraction par solvant, suivies d'une purification par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : L'altenuene subit diverses réactions chimiques, notamment des réactions d'oxydation et de substitution. Le comportement électrochimique du composé a été étudié, révélant un mécanisme réactionnel complexe impliquant de multiples transferts d'électrons .

Réactifs et conditions courants : Les réactifs couramment utilisés dans les réactions impliquant l'this compound comprennent le brome pour la dérivatisation post-colonne en chromatographie liquide . Les réactions sont généralement effectuées dans des mélanges méthanol-eau contenant du nitrate de sodium et du bromure de sodium .

Principaux produits : Les principaux produits formés à partir des réactions de l'this compound comprennent ses dérivés tels que l'isothis compound et la 5'-épithis compound .

4. Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la sécurité alimentaire et de la toxicologie. Il est utilisé comme étalon interne pour les méthodes de spectrométrie de masse à dilution isotopique (LC-MS/MS) pour analyser la contamination par les mycotoxines dans les aliments et les aliments pour animaux . De plus, les propriétés antimicrobiennes de l'this compound font de lui un sujet d'intérêt dans le développement de nouveaux antibiotiques .

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles cellulaires, conduisant à des effets cytotoxiques et génotoxiques. Bien que les cibles moléculaires exactes ne soient pas entièrement élucidées, des études suggèrent que l'this compound peut inhiber des enzymes telles que la caséine kinase 2, qui joue un rôle dans divers processus cellulaires . Cette inhibition peut entraîner des perturbations des voies de signalisation cellulaire et induire une cytotoxicité.

Applications De Recherche Scientifique

Toxicological Studies

Altenuene is primarily recognized for its toxicological properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving HCT116 cell lines, this compound demonstrated an IC50 value of 3.13 µM, suggesting its potential as a lead compound for developing new anti-tumor drugs .

Metabolism and Toxicity

This compound undergoes metabolic transformations in mammals, primarily through hydroxylation reactions. A study utilizing rat liver microsomes identified several metabolites of this compound, including 8-hydroxythis compound and other minor hydroxylated forms. This metabolic pathway indicates the compound's potential toxicity, necessitating further investigation into the toxicological effects of these metabolites .

Food Safety Applications

This compound is frequently detected in food and feed products contaminated by Alternaria fungi. Its presence raises concerns regarding food safety and human health. The development of analytical methods for detecting this compound in various matrices is crucial for monitoring its levels in agricultural products.

Analytical Methods

Recent advancements in analytical chemistry have led to optimized LC-MS/MS methods for the simultaneous detection of multiple Alternaria mycotoxins, including this compound. These methods have been validated for accuracy and precision, enabling reliable monitoring of mycotoxin levels in food products .

| Mycotoxin | Ionization Mode | Precursor (m/z) | Product (m/z) | Dwell (s) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|---|

| This compound | ESI + | 293.00 | 229.00 | 0.016 | 33.0 | 20.0 |

Potential Therapeutic Applications

While traditionally viewed as a harmful compound, the cytotoxic properties of this compound suggest potential therapeutic applications in oncology. Its ability to induce cell death in cancer cells positions it as a candidate for further pharmacological studies.

Case Studies

A notable case study explored the cytotoxic effects of this compound derivatives on various cancer cell lines, indicating that modifications to its structure could enhance its efficacy and selectivity against tumor cells . This area warrants further exploration to develop novel anticancer agents based on this compound.

Mécanisme D'action

The mechanism of action of altenuene involves its interaction with cellular targets, leading to cytotoxic and genotoxic effects. Although the exact molecular targets are not fully elucidated, studies suggest that this compound may inhibit enzymes such as casein kinase 2, which plays a role in various cellular processes . This inhibition can lead to disruptions in cell signaling pathways and induce cytotoxicity.

Comparaison Avec Des Composés Similaires

L'altenuene fait partie d'un groupe de mycotoxines produites par les champignons Alternaria, qui comprend des composés tels que l'alternariol, l'alternariol monométhyl éther et l'acide ténazonïque . Comparé à ces composés, l'this compound est unique en raison de sa structure polycyclique distincte et de ses activités biologiques spécifiques . D'autres composés similaires incluent les dihydroaltenuènes et les déhydroaltenuènes, qui sont des dérivés de l'this compound avec de légères modifications structurales .

Activité Biologique

Altenuene is a dibenzopyrone derivative primarily isolated from freshwater fungi, particularly within the genus Alternaria. This compound has garnered attention due to its various biological activities, including antimicrobial and phytotoxic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Derivatives

This compound's chemical structure is characterized by its dibenzopyrone framework, which is pivotal for its biological activities. Recent studies have identified several derivatives of this compound, including dihydroaltenuenes and dehydroaltenuenes, which exhibit varying degrees of biological activity.

| Compound Name | Structure Type | Activity |

|---|---|---|

| This compound | Dibenzopyrone | Antimicrobial, Phytotoxic |

| Dihydrothis compound A | Saturated Derivative | Moderate Antifungal |

| Dihydrothis compound B | Saturated Derivative | Moderate Antifungal |

| Dehydrothis compound A | Unsaturated Derivative | Antimicrobial |

| Dehydrothis compound B | Unsaturated Derivative | Antimicrobial |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study conducted by the research group isolating compounds from Alternaria, this compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring 18 mm and 20 mm respectively at a concentration of 100 μg/disk . The compound was ineffective against Escherichia coli at the same concentration, indicating a selective antimicrobial profile.

Case Study: Antifungal Properties

In another investigation focusing on antifungal activity, extracts containing this compound derivatives were tested against several fungal strains. The results demonstrated that these extracts exhibited moderate antifungal activity, particularly against pathogenic fungi associated with plant diseases. The effectiveness varied among different derivatives, suggesting that structural modifications could enhance antifungal potency .

Phytotoxicity

This compound has also been reported to possess phytotoxic properties. It can affect plant growth by inhibiting seed germination and root elongation in various species. This phytotoxicity is attributed to its ability to disrupt cellular processes in plants, making it a potential candidate for herbicide development .

The exact mechanism of action of this compound is not fully understood; however, it is believed to involve the disruption of cell membrane integrity in microbial cells and interference with metabolic pathways essential for growth. The compound's ability to induce oxidative stress in target cells has been suggested as a contributing factor to its antimicrobial efficacy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Propriétés

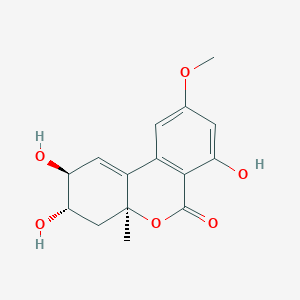

IUPAC Name |

(2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-WBIUFABUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891799 | |

| Record name | Altenuene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29752-43-0 | |

| Record name | Altenuene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029752430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altenuene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altenuene from Alternaria sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.